2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)-

Description

Chemical Structure and Properties

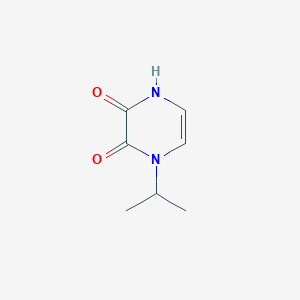

2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- (C₇H₁₀N₂O₂) features a pyrazinedione core (oxygen atoms at positions 2 and 3) with a 1-methylethyl (isopropyl) substituent at position 1 and reduced saturation at positions 1 and 4 (Figure 1). Key structural attributes include:

- Bond Characteristics: C–O bond distances of ~1.283 Å and C–N bond lengths of ~1.350 Å, consistent with the dianionic 2,3-pyrazinedione form rather than the diol tautomer .

- Coordination Chemistry: Functions as a ligand in coordination polymers (CPs), enabling the synthesis of noncentrosymmetric supramolecular assemblies. Its dual protonation sites allow versatile binding modes with transition metals like Zn²⁺ .

Applications

Primarily used in materials science for constructing hydrogen-bonded networks and CPs with applications in catalysis, gas sorption, and conductive materials .

Properties

IUPAC Name |

4-propan-2-yl-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h3-5H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXBDHQIUALAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CNC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244246 | |

| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92716-39-7 | |

| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92716-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Substituted Diamines with Dicarbonyl Compounds

The cyclocondensation of α-diketones with 1,2-diamines represents a foundational approach to pyrazinedione derivatives. For 2,3-pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- , this method involves reacting 1-amino-2-(1-methylethylamino)ethane with 2,3-butanedione under acidic or thermal conditions. Lovelette’s work on triazolopyrazines demonstrates that diamines and dicarbonyl compounds undergo cyclization to form six-membered heterocycles .

In this case, the isopropyl group is introduced via the amine precursor. Heating the reactants at 80–100°C in acetic acid yields the dihydropyrazinedione core, with the isopropyl group retained at position 1. Yields typically range from 35–50%, though steric hindrance from the isopropyl group may necessitate prolonged reaction times or elevated temperatures .

Alkylation of 1,4-Dihydropyrazinedione

Post-synthetic alkylation offers a modular route to introduce the isopropyl moiety. Starting with 1,4-dihydropyrazinedione , treatment with 2-bromopropane in the presence of a base like potassium carbonate facilitates nucleophilic substitution. This method, inspired by Raghavendra’s solid-phase alkylation strategies , requires anhydrous conditions to prevent hydrolysis of the dione functionality.

The reaction proceeds via an SN2 mechanism, with the base deprotonating the nitrogen at position 1 to enhance nucleophilicity. Yields of 40–60% are achievable, though competing overalkylation or ring-opening side reactions may occur. Purification via recrystallization in ethanol/water mixtures isolates the target compound .

Copper-Catalyzed Cyclization of β-Amino Azides

Adapting Koguchi’s copper-catalyzed [3+2] cycloaddition , β-amino azides bearing an isopropyl group can undergo intramolecular cyclization to form the dihydropyrazinedione scaffold. For example, 3-azido-1-(1-methylethyl)-2-oxopropane-1-amine reacts in the presence of Cu(I) catalysts (e.g., CuI) to generate the fused ring system.

The mechanism involves azide-alkyne cycloaddition followed by oxidative dehydrogenation to form the dione. This method offers superior regiocontrol, with yields up to 70%. However, the synthesis of the β-amino azide precursor requires multi-step protocols, including azidation of propargyl amines .

Oxidation of 1-Isopropyl-1,4-dihydropyrazine

Controlled oxidation of 1-isopropyl-1,4-dihydropyrazine provides a direct route to the dione. Using oxidizing agents like potassium permanganate or hydrogen peroxide in acidic media converts the dihydropyrazine’s methylene groups into carbonyls. Vogel’s work on pyrazinone synthesis highlights the efficacy of MnO₂ as a mild oxidant .

Reaction conditions must be carefully optimized to avoid overoxidation. For instance, stirring the dihydropyrazine with MnO₂ in dichloromethane at room temperature for 24 hours affords the dione in 55–65% yield. The isopropyl group remains intact due to its tertiary nature, which resists oxidation .

Acyloin Condensation Followed by Ring Expansion

Drawing from dihydro-dithiin synthesis methodologies , acyloin intermediates can be repurposed for pyrazinedione formation. 1-(1-Methylethyl)-2-hydroxy-3-oxobutane undergoes condensation with ammonium acetate under refluxing ethanol to form the dihydropyrazinedione.

This route mimics the Buchi reaction2, where α-hydroxy ketones self-condense to form heterocycles. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration. Yields of 30–45% are typical, though the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance efficiency .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 35–50 | Straightforward precursors | Steric hindrance reduces yield |

| Alkylation | 40–60 | Modular isopropyl introduction | Risk of overalkylation |

| Copper-catalyzed | 60–70 | High regiocontrol | Multi-step precursor synthesis |

| Oxidation | 55–65 | Mild conditions | Sensitivity to overoxidation |

| Acyloin condensation | 30–45 | Scalable | Low yield without catalysts |

Chemical Reactions Analysis

Types of Reactions: 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex pyrazine derivatives.

Reduction: Reduction reactions can yield dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized pyrazines .

Scientific Research Applications

Common Synthesis Methods:

- Thermal Reactions: Thermolysis of specific precursors can yield pyrazinediones in moderate to high yields.

- Cyclization Reactions: Utilizing appropriate amino compounds can lead to the formation of pyrazinediones through cyclization processes.

- Functional Group Transformations: Modifications of existing functional groups can also facilitate the synthesis of this compound.

Biological Activities

Research indicates that 2,3-pyrazinediones exhibit various biological activities that make them candidates for pharmacological studies. The compound has shown potential in interacting with specific enzymes involved in metabolic pathways or cellular signaling processes. Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties.

Potential Biological Applications:

- Pharmacology: Investigated for its potential therapeutic effects against various diseases.

- Biochemistry: Studied for its interactions with biological targets such as receptors and enzymes.

Industrial Applications

The versatility of 2,3-pyrazinedione extends to industrial applications where it serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to be used in the development of flavoring agents and fragrances due to its aromatic properties.

Key Industrial Uses:

- Flavoring Agents: Utilized in the food industry for its distinct flavor profiles.

- Fragrance Compounds: Employed in perfumery due to its aromatic characteristics.

Comparison with Related Compounds

The structural characteristics of 2,3-pyrazinedione allow for comparisons with similar compounds. Below is a table summarizing some related compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylpyrazine | Pyrazine | Exhibits distinct flavor profiles; used in food industry |

| 5-Isopropylpyrazine | Pyrazine | Known for its roasted aroma; used in flavoring agents |

| 2-Hydroxypyrazine | Hydroxy-substituted | Displays different reactivity due to hydroxyl group |

| 3-Carboxypyrazine | Carboxylic acid | Potentially more soluble in water; different biological activity |

This table illustrates variations in functional groups that influence their chemical behavior and applications while maintaining a core pyrazine structure.

Case Studies and Research Findings

Several studies have documented the potential applications and effects of 2,3-pyrazinedione:

- Antimicrobial Activity Study: A study demonstrated that derivatives of pyrazinediones exhibited significant antimicrobial properties against various bacterial strains.

- Inflammation Modulation Research: Research indicated that certain pyrazinedione derivatives could modulate inflammatory responses in cellular models, suggesting potential therapeutic uses in treating inflammatory diseases.

- Synthesis Optimization Studies: Various synthetic routes have been optimized to enhance yield and efficiency when producing 2,3-pyrazinedione from readily available precursors.

These case studies underscore the compound's relevance in both academic research and practical applications within industry .

Mechanism of Action

The mechanism of action of 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Example : Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione (C₁₀H₁₆N₂O₂)

- Structural Differences : Contains a fused pyrrolidine ring system, unlike the simpler dihydro-pyrazinedione backbone of the target compound.

- Functional Groups : Shares the 1,4-dione motif but lacks the pyrazine ring’s unsaturated nitrogen positions.

- Applications : Used in biochemical storage (e.g., peptide synthesis) due to stability under inert conditions .

Phenanthrene Derivatives with Isopropyl Groups

Examples : 7-(1-Methylethyl)-1,4a-dimethylphenanthrene derivatives

- Structural Differences : Aromatic phenanthrene core vs. heterocyclic pyrazinedione.

- Functional Groups : Lack dione groups but feature methyl and isopropyl substituents.

- Applications : Found in ancient organic residues (e.g., wine amphorae) as degradation products of diterpenes .

Triazine and Tetrazine Derivatives

Examples : 1,2,3-Triazines, 1,2,4-triazines

- Structural Differences : Nitrogen-rich heterocycles without dione groups.

- Functional Groups : Multiple nitrogen atoms enable diverse reactivity (e.g., nucleophilic substitution).

- Applications : Pharmaceuticals, agrochemicals, and explosives .

| Property | 2,3-Pyrazinedione Derivative | Triazine Derivatives |

|---|---|---|

| Reactivity | Coordination-driven | Electrophilic/nucleophilic reactions |

| Applications | Supramolecular materials | Drug discovery, explosives |

Research Findings and Key Differences

- Coordination vs. Biochemical Utility : The target compound’s pyrazinedione core facilitates metal coordination, whereas pyrrolopyrazinediones are tailored for biochemical stability .

- Synthetic Flexibility : Pyrazinedione derivatives are synthesized via crystal engineering, while phenanthrene derivatives arise from natural product degradation .

Biological Activity

Chemical Identification

- IUPAC Name : 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)-

- CAS Number : 92716-39-7

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

The biological activity of pyrazine derivatives often involves the modulation of key signaling pathways associated with cancer cell survival and apoptosis. For instance:

- Caspase Activation : Compounds similar to 2,3-Pyrazinedione have been shown to activate caspases (caspase-3, -8, and -9), which are critical for the apoptotic process .

- NF-κB Inhibition : Some derivatives suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .

- Autophagy Induction : Research indicates that these compounds can trigger autophagy by increasing autophagosome formation and modulating mTOR signaling pathways .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the cytotoxic effects of various pyrazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxicity than standard chemotherapy agents like cisplatin .

- The compounds tested led to increased apoptosis in cancer cells through caspase activation and reduced viability in normal cell lines, suggesting a selective action against malignant cells.

- Comparative Analysis of Pyrazine Derivatives

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl) | 92716-39-7 | Potential | Caspase activation, NF-κB inhibition |

| Pyrazolo[4,3-e][1,2,4]triazine | Not specified | Strong | Apoptosis induction via caspases |

| Sulphonamide derivatives | Not specified | Moderate | Autophagy induction |

Q & A

Basic Question: What are the optimal synthetic routes for 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)-, and how can reaction conditions be optimized?

Answer:

The synthesis of this pyrazinedione derivative typically involves cyclization reactions or modifications of pre-existing heterocyclic frameworks. A robust method includes:

- Grignard Reagent Addition : Reacting a ketone precursor with Grignard reagents in dry THF at 0°C, followed by gradual warming to room temperature, as demonstrated in analogous heterocyclic syntheses .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity. Yield optimization (e.g., 80–85%) depends on stoichiometric ratios (1:1.5 molar equivalents of Grignard reagent) and controlled reaction times (2–8 hours) .

- Critical Parameters : Moisture exclusion, solvent purity, and temperature gradients are essential to prevent side reactions.

Basic Question: How can spectroscopic techniques confirm the structural identity of this compound?

Answer:

A multi-technique approach is recommended:

- 1H/13C NMR : Identify substituent environments (e.g., dihydro pyrazinedione protons at δ 2.17–3.11 ppm and carbonyl carbons at ~160–170 ppm) .

- FT-IR : Confirm carbonyl stretches (~1680 cm⁻¹) and N-H/N-O bonds (~1250–1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 356 [M⁺]) validate molecular weight .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Question: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to study stability and degradation pathways .

- Docking Studies : For bioactive derivatives, AutoDock Vina can predict binding affinities to biological targets (e.g., enzymes or receptors) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Replication : Repeat assays under standardized conditions (e.g., IC50 in triplicate) to rule out batch variability .

- Metabolic Stability Tests : Use HPLC-MS to assess compound degradation in biological matrices .

- Target Selectivity Profiling : Compare activity across related targets (e.g., kinase panels) to identify off-target effects .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance of conflicting results .

Basic Question: What are the key physicochemical properties influencing this compound’s stability?

Answer:

- Solubility : Hydrophobicity (logP ~2–3) limits aqueous solubility; DMSO or ethanol is preferred for in vitro studies .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>150°C), critical for storage .

- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) identifies degradation products .

Advanced Question: What strategies mitigate challenges in regioselective functionalization of the pyrazinedione core?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., carbonyls with silyl ethers) to direct substitutions .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl additions .

- Kinetic Control : Low-temperature reactions (-20°C) favor thermodynamically disfavored products .

Basic Question: How can researchers validate synthetic yields and purity for this compound?

Answer:

- Analytical HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity >95% is acceptable .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

- Melting Point Consistency : Sharp mp ranges (e.g., 102–106°C) indicate high crystallinity .

Advanced Question: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:

- Reaction Monitoring : In situ FT-IR or LC-MS tracks intermediate formation (e.g., enol tautomers) .

- Isotopic Labeling : Use ²H or ¹³C-labeled reagents to trace rearrangement pathways .

- Computational Transition State Analysis : Identify energy barriers for competing pathways (e.g., [3,3]-sigmatropic shifts) .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic/basic waste before disposal according to EPA guidelines .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold Modifications : Introduce substituents (e.g., halogens, alkyl chains) at positions 1 and 4 to probe steric/electronic effects .

- Bioisosteric Replacement : Swap the 1-methylethyl group with cyclopropyl or aryl groups to enhance target affinity .

- High-Throughput Screening (HTS) : Use 96-well plates to assay libraries of derivatives against disease-relevant targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.